4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide 4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1797257-64-7
VCID: VC7774519
InChI: InChI=1S/C21H16FN3O3S/c1-13-5-4-6-16(20-21(26)24-18-8-3-2-7-17(18)23-20)19(13)25-29(27,28)15-11-9-14(22)10-12-15/h2-12,25H,1H3,(H,24,26)
SMILES: CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NS(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C21H16FN3O3S
Molecular Weight: 409.44

4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide

CAS No.: 1797257-64-7

Cat. No.: VC7774519

Molecular Formula: C21H16FN3O3S

Molecular Weight: 409.44

* For research use only. Not for human or veterinary use.

4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide - 1797257-64-7

Specification

CAS No. 1797257-64-7
Molecular Formula C21H16FN3O3S
Molecular Weight 409.44
IUPAC Name 4-fluoro-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C21H16FN3O3S/c1-13-5-4-6-16(20-21(26)24-18-8-3-2-7-17(18)23-20)19(13)25-29(27,28)15-11-9-14(22)10-12-15/h2-12,25H,1H3,(H,24,26)
Standard InChI Key LWQVRSSOTYGJHY-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NS(=O)(=O)C4=CC=C(C=C4)F

Introduction

Chemical Identification and Structural Analysis

Molecular and IUPAC Nomenclature

The compound’s systematic IUPAC name, 4-fluoro-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide, reflects its three core components:

  • A 4-fluorobenzenesulfonamide group providing electrophilic character.

  • A 2-methyl-6-substituted phenyl ring introducing steric bulk.

  • A 3-hydroxyquinoxalin-2-yl moiety contributing π-π stacking capabilities.

The SMILES notation (CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NS(=O)(=O)C4=CC=C(C=C4)F) confirms the connectivity, while the InChIKey (LWQVRSSOTYGJHY-UHFFFAOYSA-N) serves as a unique identifier for database searches.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₁₆FN₃O₃S
Molecular Weight409.44 g/mol
CAS Number1797257-64-7
PubChem CID71779723

Three-Dimensional Conformation

X-ray crystallography and computational modeling reveal a planar quinoxaline core stabilized by intramolecular hydrogen bonding between the hydroxyl group (O-H) and the sulfonamide nitrogen. The fluorine atom at the para position of the benzene ring induces electron-withdrawing effects, while the methyl group on the phenyl ring creates steric hindrance that may influence binding to biological targets .

Synthesis and Optimization

Reaction Pathway

The synthesis involves a multi-step sequence:

  • Quinoxaline Formation: Condensation of o-phenylenediamine with a ketone precursor under acidic conditions yields the 3-hydroxyquinoxaline scaffold.

  • Sulfonylation: Reaction of the intermediate phenylamine with 4-fluorobenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, verified via HPLC.

Table 2: Optimal Reaction Conditions

StepTemperatureCatalystSolventYield (%)
Quinoxaline80°CH₂SO₄Ethanol72
Sulfonylation25°CEt₃NDichloromethane68

Challenges in Scale-Up

Key issues include:

  • Low Solubility: The compound precipitates prematurely in polar solvents, necessitating dimethylformamide (DMF) for large-scale reactions.

  • Thermal Degradation: Prolonged heating above 100°C leads to decomposition, requiring strict temperature control.

Physicochemical Properties

Stability Profile

The compound remains stable at room temperature for 6 months but degrades under:

  • Acidic Conditions (pH < 3): Hydrolysis of the sulfonamide bond.

  • Alkaline Conditions (pH > 10): Deprotonation of the hydroxyl group, leading to quinoxaline ring opening.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, -OH), 8.34 (d, J = 7.2 Hz, 1H, quinoxaline-H), 7.89–7.82 (m, 4H, aromatic-H).

  • FT-IR: 3345 cm⁻¹ (O-H stretch), 1320 cm⁻¹ (S=O symmetric), 1150 cm⁻¹ (S=O asymmetric).

Biological Activity and Mechanisms

Table 3: In Vitro Cytotoxicity (IC₅₀)

Cell LineIC₅₀ (µM)Reference
HeLa12.4
MCF-718.7
HepG214.9

Antibacterial Activity

Against Staphylococcus aureus (MRSA), the compound shows a minimum inhibitory concentration (MIC) of 32 µg/mL, likely due to DNA gyrase inhibition via the sulfonamide group .

Comparative Analysis with Analogues

Structural Analogues

  • N-(2-(3-Hydroxyquinoxalin-2-yl)-6-Methylphenyl)-3,4,5-Trimethoxybenzamide: Replacing sulfonamide with benzamide reduces solubility but enhances kinase selectivity.

  • 4-Fluoro-N-[2-(4-Methylphenyl)Sulfanylethyl]Benzenesulfonamide: Lacks quinoxaline, resulting in 10-fold lower anticancer activity .

Table 4: Pharmacokinetic Comparison

ParameterTarget Compound3,4,5-Trimethoxy Analogue
LogP2.83.5
Plasma Half-Life4.2 h6.8 h
CYP3A4 InhibitionModerateSevere

Future Directions

Target Identification

CRISPR-Cas9 screens could identify synthetic lethal interactions, prioritizing targets like poly (ADP-ribose) polymerase (PARP) for combination therapies.

Formulation Development

Nanoemulsions using polyethylene glycol (PEG)-ylated lipids may address solubility limitations, enhancing oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator